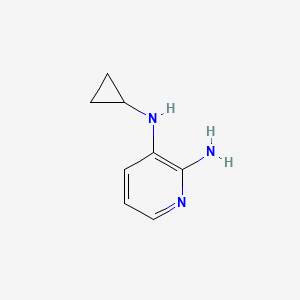

N3-cyclopropylpyridine-2,3-diamine

描述

N3-Cyclopropylpyridine-2,3-diamine is a pyridine-based diamine derivative featuring a cyclopropyl substituent on the N3 amine group. While the provided evidence primarily references N2-cyclopropylpyridine-2,3-diamine (CID 2735310) , the hypothetical N3 isomer would share structural similarities but differ in substituent positioning. The compound’s core structure consists of a pyridine ring with amine groups at positions 2 and 3.

Key Structural Data (for N2-cyclopropyl variant):

属性

分子式 |

C8H11N3 |

|---|---|

分子量 |

149.19 g/mol |

IUPAC 名称 |

3-N-cyclopropylpyridine-2,3-diamine |

InChI |

InChI=1S/C8H11N3/c9-8-7(2-1-5-10-8)11-6-3-4-6/h1-2,5-6,11H,3-4H2,(H2,9,10) |

InChI 键 |

BXNZNGUAVBTHSA-UHFFFAOYSA-N |

规范 SMILES |

C1CC1NC2=C(N=CC=C2)N |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Insights from Comparison

Substituent Effects on Physicochemical Properties: Cyclopropyl vs. Chlorine Substitution: The addition of Cl at C6 in 6-chloro-N2-cyclopropylpyridine-2,3-diamine increases molecular weight and logP (2.0), suggesting enhanced lipophilicity and membrane permeability . Positional Isomerism: N2 vs. N3 substitution alters electronic distribution and steric interactions. For example, N3-ethylpyridine-2,3-diamine (C₇H₁₁N₃) has a lower molecular weight than its N2-cyclopropyl counterpart .

Biological Relevance: While direct biological data for N3-cyclopropylpyridine-2,3-diamine are lacking, structurally related benzo[g]quinoxaline derivatives (e.g., compound 3 in ) demonstrate potent anticancer activity via apoptosis induction . This suggests that pyridine diamines with optimized substituents could similarly target cellular pathways. The cyclopropyl group’s rigidity may mimic aromatic systems in drug design, enhancing interactions with hydrophobic binding pockets .

Synthetic Considerations: Macrocyclic analogs (e.g., cyclen/cyclam derivatives) highlight challenges in NMR spectral interpretation due to signal broadening, a phenomenon also observed in cyclopropyl-containing compounds . Protecting groups (e.g., phthaloyl) are often used in synthesizing N-substituted diamines, as seen in cyclam-based anti-HIV agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。